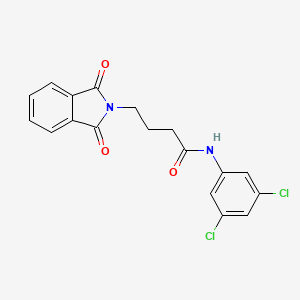![molecular formula C17H19ClO3 B4934691 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4934691.png)
1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene is a chemical compound that is widely used in scientific research. It is also known as ICI 118,551 and is a selective β2-adrenergic receptor antagonist. This compound is used to study the physiological and biochemical effects of β2-adrenergic receptor signaling in various tissues and organs.
Mécanisme D'action
1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene acts as a selective β2-adrenergic receptor antagonist. It binds to the β2-adrenergic receptor and blocks the binding of β2-adrenergic receptor agonists, such as epinephrine and norepinephrine. This results in a decrease in the activation of the β2-adrenergic receptor signaling pathway and a decrease in the physiological effects of β2-adrenergic receptor activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene are related to its mechanism of action as a β2-adrenergic receptor antagonist. This compound has been shown to inhibit the bronchodilatory effects of β2-adrenergic receptor agonists in the lungs. It also inhibits the vasodilatory effects of β2-adrenergic receptor agonists in the blood vessels. In addition, this compound has been shown to inhibit the lipolytic effects of β2-adrenergic receptor agonists in adipose tissue.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene in lab experiments include its high selectivity for the β2-adrenergic receptor and its ability to block the effects of β2-adrenergic receptor agonists. This allows researchers to study the specific effects of β2-adrenergic receptor signaling in various tissues and organs. However, the limitations of using this compound include its potential for off-target effects and its potential for toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene in scientific research. One direction is to investigate the effects of this compound on β2-adrenergic receptor signaling in different cell types and tissues. Another direction is to study the effects of this compound on β2-adrenergic receptor signaling in disease states, such as asthma and chronic obstructive pulmonary disease. Additionally, future research could focus on developing new compounds based on the structure of 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene with improved selectivity and potency for the β2-adrenergic receptor.
Méthodes De Synthèse
The synthesis method of 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene involves several steps. The first step involves the reaction of 3-ethoxyphenol with epichlorohydrin to form 3-(3-ethoxyphenoxy)propylene oxide. The second step involves the reaction of 3-(3-ethoxyphenoxy)propylene oxide with 1-chloro-2-hydroxybenzene in the presence of a base to form 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene.
Applications De Recherche Scientifique
1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling. It is used to investigate the role of β2-adrenergic receptors in various tissues and organs, including the heart, lungs, and skeletal muscle. This compound is also used to study the effects of β2-adrenergic receptor agonists and antagonists on various physiological processes, such as bronchodilation, vasodilation, and lipolysis.
Propriétés
IUPAC Name |
1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-2-19-14-7-5-8-15(13-14)20-11-6-12-21-17-10-4-3-9-16(17)18/h3-5,7-10,13H,2,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQFXWLTPBQEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4934610.png)
![5-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4934618.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinol](/img/structure/B4934625.png)
![N-{1-[1-(2,4,5-trifluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4934649.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4934657.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934658.png)

![3-(3,4-dimethoxyphenyl)-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)acrylamide](/img/structure/B4934669.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-phenyl-3-pyrazolidinone](/img/structure/B4934674.png)



![N-[(5-chloro-2-thienyl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4934702.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4934718.png)